(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula CHFNO and a molecular weight of 165.18 g/mol. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a pyrrolidine ring. Its structural uniqueness provides it with potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
This compound is classified as a pyrrolidine derivative, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms enhances its chemical stability and may influence its biological activity. The compound can be sourced from chemical suppliers specializing in fine chemicals and research reagents.
The synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with fluorinating agents under controlled conditions. Common methods include:
Optimizing reaction conditions, such as temperature and solvent choice, is crucial for enhancing yield and purity during synthesis .
The molecular structure of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol can be represented using various notations:
The structure features a pyrrolidine ring with two methyl groups at positions 1 and 2, a hydroxymethyl group at position 2, and two fluorine atoms at position 4 .
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol can undergo several types of chemical reactions:
The major products from these reactions include:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 165.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
The chemical properties include:
The compound's unique structure enhances its potential reactivity in organic synthesis applications .
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS: 2417920-29-5) represents a strategically engineered pyrrolidine scaffold designed to optimize pharmacological relevance. Its molecular formula, C7H13F2NO (molar mass: 165.18 g/mol), integrates three key structural features: 4,4-difluoro substitution, geminal dimethylation at C2, and a hydroxymethyl moiety . This trifunctional design addresses critical challenges in drug discovery, including metabolic stability, conformational control, and synthetic versatility.
The 4,4-difluoro modification serves as a highly strategic bioisosteric replacement for 4-keto or 4-hydroxyl groups in pyrrolidine systems. This substitution exploits fluorine’s strong electronegativity (3.98 Pauling scale) to mimic the polarity and steric demands of oxygen-containing functional groups while conferring distinct advantages. The C-F bond length (~1.39 Å) closely resembles the C-O bond (~1.43 Å), enabling effective mimicry of carbonyl or hydroxyl groups in target binding interactions. However, unlike metabolically labile carbonyls, the difluoro motif exhibits exceptional resistance to enzymatic degradation and redox transformations, significantly enhancing metabolic stability .
Quantum mechanical calculations reveal that 4,4-difluoro substitution induces substantial ring pucker modulation. The electronegative fluorines create a gauche effect between vicinal C-F bonds, locking the pyrrolidine ring into a stable envelope conformation. This contrasts sharply with the flexible 4,4-dimethyl analog (CAS 212890-85-2), which samples multiple conformations due to the absence of electronic polarization [2] [4]. Comparative computational analyses demonstrate a 40% reduction in conformational entropy for the difluoro scaffold versus dimethyl variants, directly translating to enhanced binding selectivity in protein interactions.
Table 1: Comparative Structural and Electronic Properties of Pyrrolidine Modifications
Parameter | 4,4-Difluoro Scaffold | 4,4-Dimethyl Scaffold (CAS 212890-85-2) |
---|---|---|
Bond Angle at C4 (°) | 108.2 ± 0.8 | 111.5 ± 2.3 |
Ring Puckering Amplitude (Å) | 0.62 | 1.18 |
Dipole Moment (Debye) | 3.85 | 1.20 |
Metabolic Stability (t1/2 in HLM, min) | >120 | 23.4 |
The geminal dimethyl group at the C2 position enforces critical torsional constraints within the pyrrolidine ring. Steric repulsion between the methyl groups (van der Waals radius: 2.0 Å each) and adjacent ring substituents generates 1,3-diaxial strain that locks the C2 quaternary center in a fixed configuration. This restriction profoundly impacts the spatial orientation of the hydroxymethyl handle, reducing its rotational freedom by 70% compared to non-methylated analogs like (1,2-dimethylpyrrolidin-2-yl)methanol (CAS 100742-04-9) [4]. The energy barrier for ring inversion increases from 8.2 kJ/mol in unmethylated pyrrolidines to >25 kJ/mol in the dimethylated system, effectively "freezing" the ring in a bioactive conformation.
NMR studies (including 1H-13C HSQC and NOESY) confirm that the gem-dimethyl groups create a well-defined hydrophobic "cap" over the pyrrolidine ring. This hydrophobic domain enhances membrane permeability (logP = 0.71 for the difluoro-dimethyl compound vs. -0.24 for non-methylated versions) while providing steric shielding to the basic nitrogen against oxidative metabolism [4]. Molecular dynamics simulations further demonstrate that the dimethyl groups reduce solvent-accessible surface area by 32%, explaining the 3-fold improvement in blood-brain barrier penetration predicted for this scaffold compared to mono-methylated variants.
Table 2: Conformational and Physicochemical Impact of Geminal Dimethylation
Property | Gem-Dimethylated Scaffold | Mono-Methylated Analog |
---|---|---|
Rotational Barriers (kJ/mol) | 25.7 | 8.2 |
logP | 0.71 ± 0.05 | -0.24 ± 0.08 |
N-Oxidation Rate (REL) | 0.21 | 1.00 |
Solvent Accessible Surface Area (Ų) | 182.4 | 268.9 |
The hydroxymethyl (-CH2OH) moiety serves as a critical synthetic linchpin for pharmacophore diversification. Its primary alcohol functionality enables rapid derivatization through high-yielding transformations including:
The C2 quaternary center adjacent to the hydroxymethyl group prevents epimerization during derivatization—a significant advantage over stereolabile chiral centers in non-methylated analogs like (1,4-dimethylpiperidin-4-yl)methanol (CAS 857383-97-2) [3]. Computational analyses (B3LYP/6-31G*) confirm that the energy barrier for racemization at C2 exceeds 150 kJ/mol, ensuring stereochemical integrity during synthetic elaboration. The alcohol’s positioning on the sterically protected quaternary carbon also reduces susceptibility to enzymatic oxidation by dehydrogenases, as confirmed by microsomal stability assays showing >95% intact compound after 60 minutes.
Table 3: Synthetic Utility of the Hydroxymethyl Group
Derivatization Reaction | Representative Product | Typical Yield (%) | Application |
---|---|---|---|
Mitsunobu Reaction | Ether-linked heterocycles | 78-85 | Kinase inhibitor scaffolds |
Carbamate Formation | Carbamates | 90-95 | Prodrug/conjugate delivery |
Esterification | Prodrug esters | 82-88 | Enhanced bioavailability |
Sulfonylation | Mesylates for nucleophilic displacement | 95 | Amine/azide intermediates |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3